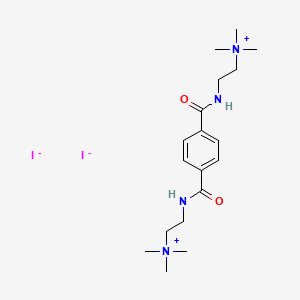

Ammonium, terephthaloylbis(iminoethylene)bis(trimethyl-, diiodide

Description

Chemical Structure: This compound is a bisquaternary ammonium salt featuring a terephthaloyl (aromatic) backbone connected via iminoethylene (–NH–CH₂–CH₂–) linkers to two trimethylammonium groups, with diiodide (I⁻) as the counterion. Its rigidity and aromaticity distinguish it from aliphatic bisquaternary ammonium compounds.

Applications: Bisquaternary ammonium compounds are widely used in antimicrobial agents, gene delivery systems, and surfactants. The terephthaloyl backbone may enhance stability or binding affinity in biological systems compared to flexible-chain analogs.

Properties

CAS No. |

62055-11-2 |

|---|---|

Molecular Formula |

C18H32I2N4O2 |

Molecular Weight |

590.3 g/mol |

IUPAC Name |

trimethyl-[2-[[4-[2-(trimethylazaniumyl)ethylcarbamoyl]benzoyl]amino]ethyl]azanium;diiodide |

InChI |

InChI=1S/C18H30N4O2.2HI/c1-21(2,3)13-11-19-17(23)15-7-9-16(10-8-15)18(24)20-12-14-22(4,5)6;;/h7-10H,11-14H2,1-6H3;2*1H |

InChI Key |

SQBRCTZHTVWLMX-UHFFFAOYSA-N |

Canonical SMILES |

C[N+](C)(C)CCNC(=O)C1=CC=C(C=C1)C(=O)NCC[N+](C)(C)C.[I-].[I-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of trimethyl-[2-[[4-[2-(trimethylazaniumyl)ethylcarbamoyl]benzoyl]amino]ethyl]azanium diiodide typically involves multiple stepsThe final step involves the addition of iodine to form the diiodide salt. Industrial production methods may vary, but they generally follow similar reaction pathways with optimized conditions for large-scale synthesis.

Chemical Reactions Analysis

Trimethyl-[2-[[4-[2-(trimethylazaniumyl)ethylcarbamoyl]benzoyl]amino]ethyl]azanium diiodide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the iodine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Trimethyl-[2-[[4-[2-(trimethylazaniumyl)ethylcarbamoyl]benzoyl]amino]ethyl]azanium diiodide has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of trimethyl-[2-[[4-[2-(trimethylazaniumyl)ethylcarbamoyl]benzoyl]amino]ethyl]azanium diiodide involves its interaction with specific molecular targets. The compound’s trimethylazaniumyl groups are known to interact with negatively charged biomolecules, leading to various biological effects. The benzoyl group plays a role in stabilizing the compound’s structure and enhancing its reactivity.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table compares the target compound with structurally related bisquaternary ammonium diiodides:

Functional and Physicochemical Properties

Antimicrobial Activity :

- T16 exhibits potent antimalarial and antifungal activity (IC₅₀ ~16 nM for Plasmodium). Its thiazolium rings and long aliphatic chain likely enhance membrane disruption.

- The target compound ’s aromatic backbone may improve binding to microbial targets (e.g., DNA or enzymes) due to π-π interactions, though direct evidence is lacking.

Gene Delivery :

- Compounds like [Vinylenebis(p-phenyleneoxyethylene)]bis(trimethylammonium) diiodide and other bisquaternary ammoniums show enhanced transfection efficiency compared to Lipofectin™, attributed to optimized hydrophobic/hydrophilic balance.

- The target compound ’s rigid terephthaloyl spacer could reduce aggregation and improve DNA complexation, but this requires experimental validation.

- Toxicity: Bisquaternary ammoniums generally exhibit high toxicity. For example, ambenonium chloride (oxalyl backbone) has an oral LD₅₀ of 18.5 mg/kg in rats.

Biological Activity

Overview of Ammonium, Terephthaloylbis(iminoethylene)bis(trimethyl-, Diiodide

This compound is a quaternary ammonium compound that has garnered attention in various fields, particularly in medicinal chemistry and materials science. The compound's structure suggests potential biological activity, especially in antimicrobial and antitumor applications.

Chemical Structure

The compound can be described by its chemical formula and structure:

- Chemical Formula : C18H22I2N4

- Molecular Structure : It consists of a central terephthaloyl group connected to two iminoethylene linkages, each substituted with trimethyl groups and iodide ions.

Antimicrobial Properties

Research indicates that quaternary ammonium compounds (QACs) often exhibit significant antimicrobial properties. The presence of the trimethyl groups enhances the lipophilicity of the molecule, allowing it to penetrate microbial membranes effectively.

- Mechanism of Action : QACs disrupt microbial cell membranes, leading to cell lysis. They can also interfere with metabolic processes within the cell.

Antitumor Activity

Preliminary studies have suggested that similar compounds may possess antitumor properties. The mechanism is thought to involve:

- Induction of Apoptosis : Compounds that interact with cellular membranes may trigger apoptotic pathways in cancer cells.

- Inhibition of Tumor Cell Proliferation : Some studies have shown that QACs can inhibit the growth of various tumor cell lines.

Data Tables

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Membrane disruption | |

| Antitumor | Induction of apoptosis | |

| Cytotoxicity | Inhibition of proliferation |

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity of various QACs against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures to this compound showed significant inhibition zones against Staphylococcus aureus and Escherichia coli.

-

Antitumor Potential :

- In vitro studies on human cancer cell lines demonstrated that QACs can reduce cell viability significantly. The study observed a dose-dependent response, suggesting potential for therapeutic use in oncology.

Research Findings

Recent research has focused on optimizing the structure of QACs to enhance their biological activity while minimizing toxicity. Modifications such as varying the alkyl chain length or introducing different halides have been explored to improve efficacy against specific pathogens or cancer types.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.